N-(2-Cyano-1-cyclopenten-1-yl)-acetamide
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Overview
Description
N-(2-Cyano-1-cyclopenten-1-yl)-acetamide is an organic compound characterized by the presence of a cyano group attached to a cyclopentene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide typically involves the reaction of cyclopentene with a cyanating agent to introduce the cyano group, followed by the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and appropriate catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
N-(2-Cyano-1-cyclopenten-1-yl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Cyano-1-cyclopenten-1-yl)-p-toluamide
- N-(2-Cyano-1-cyclopenten-1-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
- N-(2-Cyano-1-cyclopenten-1-yl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Comparison: N-(2-Cyano-1-cyclopenten-1-yl)-acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(8)5-9/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRDSCJGSKDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(CCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355727 |
Source
|
Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-16-0 |
Source
|
Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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